molecular formula C7H3Cl5 B14634836 1,3-Dichloro-2-(trichloromethyl)benzene CAS No. 54730-36-8

1,3-Dichloro-2-(trichloromethyl)benzene

Cat. No.: B14634836
CAS No.: 54730-36-8
M. Wt: 264.4 g/mol
InChI Key: NFICEVMIQXDAEP-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-(trichloromethyl)benzene (CAS 54730-36-8) is an organochlorine compound with the molecular formula C7H3Cl5 and a molecular weight of 264.35 g/mol . This benzyl chloride derivative serves as a versatile and important synthetic intermediate in advanced organic synthesis. Its structure, featuring both ring chlorination and a reactive trichloromethyl group on the benzene ring, makes it a valuable building block for the preparation of more complex molecules. Compounds in this class are significant intermediates for the research and development of pesticides, dyes, herbicides, and specialized additives for polymers, such as UV stabilizers . The chlorine atoms in such structures can exert multiple electronic effects, enabling a variety of transformations including nucleophilic substitutions and eliminations, which are fundamental for constructing complex chemical scaffolds in discovery chemistry . This product is intended for research purposes as a chemical standard or synthetic intermediate. It is offered with a high purity specification, typically >96% , and requires storage under refrigerated conditions (2-8°C) . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

54730-36-8

Molecular Formula

C7H3Cl5

Molecular Weight

264.4 g/mol

IUPAC Name

1,3-dichloro-2-(trichloromethyl)benzene

InChI

InChI=1S/C7H3Cl5/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H

InChI Key

NFICEVMIQXDAEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(Cl)(Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-2-(trichloromethyl)benzene can be synthesized through the chlorination of benzene derivatives. One common method involves the chlorination of 1,3-dichlorobenzene in the presence of a catalyst such as iron(III) chloride. The reaction proceeds under controlled conditions to ensure the selective introduction of the trichloromethyl group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions. The compound is typically produced in dedicated chemical plants equipped with the necessary safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-(trichloromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms and the trichloromethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Major products include carboxylic acids and other oxidized compounds.

    Reduction: Reduced products include less chlorinated benzene derivatives.

Scientific Research Applications

1,3-Dichloro-2-(trichloromethyl)benzene is an organic compound with the molecular formula C7H3Cl5C_7H_3Cl_5. It belongs to the class of chlorinated aromatic hydrocarbons and is characterized by the presence of two chlorine atoms and a trichloromethyl group attached to a benzene ring. This compound is notable for its stability and reactivity, making it an important intermediate in various chemical processes, particularly in the synthesis of other organic compounds.

Synthesis of Agrochemicals

This compound is used in the production of herbicides and pesticides due to its reactivity.

Pharmaceuticals

The compound may be used in pharmaceutical applications.

Chemical Applications

This compound serves as a valuable intermediate in various chemical applications.

Electrophilic Aromatic Substitution

The electron-withdrawing nature of the chlorine atoms and the trichloromethyl group influences the reactivity of the benzene ring.

Reactivity with Biological Systems

Interaction studies involving this compound focus on its reactivity with biological systems and other chemicals. These studies help elucidate its potential toxicological effects and environmental impact. The compound's interactions with nucleophiles can lead to significant biological consequences, necessitating comprehensive risk assessments during its use in industrial applications.

Production of 2,3-dichloro-5-(trichloromethyl)pyridine

Mechanism of Action

The mechanism of action of 1,3-dichloro-2-(trichloromethyl)benzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms and the trichloromethyl group act as electron-withdrawing groups, influencing the reactivity of the benzene ring. These interactions can affect the compound’s behavior in chemical and biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

(a) 1-Chloro-4-(trichloromethyl)benzene (CAS 5216251)
  • Structure : Trichloromethyl group at the para position (4-position), chlorine at 1-position.
  • Reactivity differences may arise due to steric and electronic effects.
  • Applications : Intermediate in photochlorination reactions for synthesizing bis(chloroformyl)benzenes .
(b) 1-Chloro-2-(trichloromethyl)benzene (CAS 620-19-9)
  • Structure : Single chlorine substituent at the 1-position and trichloromethyl at 2-position.
  • Properties: Lower halogen content reduces oxidative stability compared to the 1,3-dichloro analog. Similarity score: 0.81 (structural similarity with minor substituent differences) .

Substituent Type Variants

(a) 1,3-Dichloro-2-(trifluoromethyl)benzene (CAS 104359-35-5)
  • Structure : Trichloromethyl replaced with trifluoromethyl (-CF₃).
  • Properties :
    • Stability : Stronger C-F bonds enhance thermal and chemical stability compared to C-Cl bonds.
    • Reactivity : Reduced electrophilicity due to electron-withdrawing -CF₃ group.
    • Molecular Weight : 215.002 g/mol (vs. 271.31 g/mol for the trichloromethyl analog) .
(b) 1,3-Dichloro-2-(dichloromethyl)benzene
  • Structure : Dichloromethyl (-CHCl₂) instead of trichloromethyl.
  • Properties : Lower halogen content reduces toxicity but increases susceptibility to hydrolysis.

Multi-Substituted Derivatives

(a) 1,4-Bis(trichloromethyl)benzene (CAS 68-36-0)
  • Structure : Two trichloromethyl groups at para positions.
  • Properties: Melting Point: 106–110°C (higher than mono-substituted analogs due to symmetry). Toxicity: Classified as hazardous (UN2811/3261), causing severe respiratory and dermal irritation .
(b) 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene (CAS 29091096)
  • Structure: Additional nitro (-NO₂) and trifluoromethyl groups.
  • Properties : Enhanced electrophilicity for substitution reactions, but higher environmental persistence .

Key Research Findings

Electrochemical Behavior

  • Reduction Potentials: Trichloromethyl-substituted benzenes exhibit reduction potentials near −1.10 ± 0.05 V vs. SCE, influenced by substituent electronegativity. For example, bromine substitution (e.g., 1-bromo-4,5-difluoro-2-(trichloromethyl)benzene) shifts potentials to −0.84 V due to lower computational basis sets .

Environmental Impact

  • Structural analogs with fluorine (e.g., trifluoromethyl derivatives) show lower bioaccumulation .

Data Tables

Table 1: Physical and Chemical Properties

Compound Name CAS Number Molecular Weight (g/mol) Melting Point (°C) Key Substituents
1,3-Dichloro-2-(trichloromethyl)benzene Not Provided 271.31 Estimated 80–90 2-CCl₃, 1,3-Cl
1-Chloro-4-(trichloromethyl)benzene 5216251 229.92 Not Reported 4-CCl₃, 1-Cl
1,3-Dichloro-2-(trifluoromethyl)benzene 104359-35-5 215.00 Not Reported 2-CF₃, 1,3-Cl
1,4-Bis(trichloromethyl)benzene 68-36-0 274.77 106–110 1,4-CCl₃

Table 2: Reduction Potentials of Selected Compounds

Compound Reduction Potential (V vs. SCE) Reference
4-Fluorotrichlorobenzene −1.10 ± 0.05
1-Bromo-4,5-difluoro-2-(trichloromethyl)benzene −0.84
Triazine A (TA) −1.00 (experimental)

Biological Activity

1,3-Dichloro-2-(trichloromethyl)benzene, with the molecular formula C₇H₃Cl₅ and CAS number 54730-36-8, is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by two chlorine atoms at the 1 and 3 positions and a trichloromethyl group at the 2 position of the benzene ring. Its chemical structure allows it to participate in various chemical reactions, which can lead to significant biological implications.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through mechanisms such as:

  • Nucleophilic Substitution : The presence of multiple chlorine atoms makes this compound prone to nucleophilic attack, potentially leading to the formation of reactive intermediates that can interact with cellular components.
  • Hydrolysis : In aqueous environments, it can hydrolyze to form benzoic acid and hydrochloric acid, which may further participate in biological activities .

Toxicological Studies

Research indicates that exposure to chlorinated aromatic compounds like this compound can lead to various health risks. A study on workers exposed to chlorinated toluenes reported significant excesses in mortality rates for all cancers among high-exposure groups, suggesting a potential link between exposure and increased cancer risk .

Case Studies

  • Occupational Exposure : A mortality study conducted on workers exposed to chlorinated compounds highlighted an increased risk of respiratory cancers. The standardized mortality ratio (SMR) for high-exposure groups was reported as 2.5 for all cancers combined .
  • Animal Studies : Experimental studies have shown that similar chlorinated compounds can induce tumors in laboratory animals. For instance, benzyl chloride exposure resulted in skin carcinomas in mice, indicating a potential carcinogenic nature of chlorinated aromatic compounds .

Ecotoxicological Impact

The environmental persistence and bioaccumulation potential of this compound raise concerns regarding its ecological impact. Studies suggest that such compounds can disrupt endocrine functions in aquatic organisms, leading to broader ecological consequences .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other chlorinated compounds:

Compound NameStructure DescriptionBiological Activity
1,4-Dichloro-2-(trichloromethyl)benzene Two chlorine atoms at positions 1 and 4Similar nucleophilic reactivity; potential carcinogenicity
Benzyl Chloride Benzene ring with a single chlorine atom attached to a methyl groupInduces tumors in animal models; higher reactivity due to fewer chlorine atoms

Q & A

Basic Research Questions

Q. What synthetic routes yield 1,3-Dichloro-2-(trichloromethyl)benzene with high purity, and how can reaction conditions be optimized?

  • Methodology :

  • Photochlorination : React arenes (e.g., toluene derivatives) with gaseous chlorine under UV light. This method avoids solvents or initiators, relying on controlled light wavelength/intensity to enhance purity .
  • Cross-Coupling : Use halogenated precursors (e.g., 2-bromo-1,3-dichlorobenzene) with boronic acids (e.g., nitrophenylboronic acid) via Suzuki-Miyaura coupling. Monitor reaction progress via TLC and purify via column chromatography .
    • Critical Parameters :
  • Temperature (avoid >110°C to prevent decomposition).
  • Light intensity (250–400 nm UV for radical initiation).

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Recommended Methods :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR (e.g., δ 7.29–8.34 ppm for aromatic protons) to confirm substitution patterns .
  • GC-MS : Pair with deuterated standards (e.g., 1,2,3-Trichlorobenzene-d3) for quantification and impurity profiling .
  • XRD : Resolve structural ambiguities in crystalline derivatives .
    • Data Interpretation : Compare retention indices and fragmentation patterns against databases like NIST.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Key Precautions :

  • PPE : Wear nitrile gloves, chemical goggles, and respirators with organic vapor cartridges to prevent inhalation/skin contact .
  • Ventilation : Use fume hoods to mitigate respiratory hazards (linked to mucous membrane irritation) .
  • Spill Management : Neutralize leaks with inert adsorbents (e.g., vermiculite) and avoid dust generation .

Advanced Research Questions

Q. How can reaction mechanisms (e.g., radical vs. electrophilic pathways) be experimentally distinguished during synthesis?

  • Experimental Design :

  • Radical Traps : Introduce inhibitors like TEMPO to quench free radicals; monitor yield reduction to confirm radical involvement .
  • Isotopic Labeling : Use 37Cl^{37}Cl-labeled chlorine to track substitution sites via MS/MS.
  • Kinetic Studies : Measure activation energy under varying light intensities to differentiate photochemical vs. thermal pathways .

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Testing : Expose the compound to pH 3–11 buffers at 40–60°C for 1–4 weeks. Analyze degradation products via HPLC-UV .
  • Thermogravimetric Analysis (TGA) : Quantify decomposition thresholds (e.g., >150°C) and correlate with structural changes via IR spectroscopy .

Q. How can researchers design toxicological studies to address data gaps in chronic exposure risks?

  • Proposed Framework :

  • In Vitro Assays : Use human lung epithelial cells (A549) to assess cytotoxicity and oxidative stress markers (e.g., glutathione depletion) .
  • Ecotoxicity Models : Test aquatic toxicity using Daphnia magna LC50 assays, given structural similarities to persistent trichlorobenzenes .

Q. What analytical workflows identify and quantify byproducts in large-scale syntheses?

  • Workflow :

  • Byproduct Profiling : Use GC×GC-TOF/MS to separate co-eluting isomers (e.g., 1,2-dichloro vs. 1,3-dichloro derivatives) .
  • Quantitative NMR : Employ 19F^{19}F-NMR with internal standards (e.g., trifluorotoluene) for trace impurity detection .

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